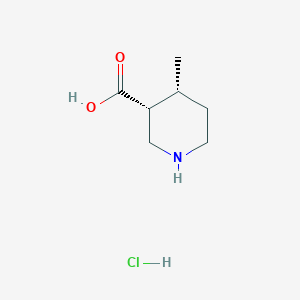

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(3R,4R)-4-methylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOGJLWYPMOMBJ-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of β-ketoesters, aromatic aldehydes, and aromatic amines in a multicomponent reaction catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This method provides moderate to good yields of the desired piperidine derivative.

Industrial Production Methods

Industrial production of piperidine derivatives often employs scalable and cost-effective methods. The use of phenylsilane in the presence of an iron complex catalyst is one such method. This approach promotes the formation and reduction of imine intermediates, leading to the efficient synthesis of piperidine derivatives .

Chemical Reactions Analysis

Reductive Alkylation and N-Methylation

The primary amine group in the deprotected form of this compound undergoes reductive alkylation with aldehydes or ketones. For example:

- Reaction with formaldehyde : In the presence of NaBH(OAc)₃ or NaBH₄, the amine is methylated to form (3R,4R)-3-methylamino-4-methylpiperidine derivatives .

- Catalytic hydrogenation : Palladium/carbon (Pd/C) or Raney nickel catalyzes hydrogenation of intermediates, preserving stereochemistry with >99% enantiomeric excess (ee) .

Table 1: Representative Alkylation Reactions

Deprotection and Functionalization

The hydrochloride salt can be deprotected under acidic or hydrogenolytic conditions:

- Acid hydrolysis : Treatment with 6M HCl removes tert-butoxycarbonyl (Boc) groups .

- Hydrogenolysis : Pd/C-mediated hydrogenolysis cleaves benzyl or carbobenzyloxy (Cbz) protecting groups .

Table 2: Deprotection Methods

Condensation with Heterocycles

The carboxylic acid group participates in microwave-assisted condensations with nitrogen-containing heterocycles (e.g., pyrrolopyrimidines):

- Nucleophilic substitution : Reacts with chloropyrimidines in isopropanol under microwave irradiation (180°C, 1h) to form fused heterocyclic systems .

Table 3: Condensation Reactions

Stability and Reactivity Notes

- pH sensitivity : The hydrochloride salt is stable under acidic conditions but decomposes in alkaline media.

- Thermal stability : Decomposes above 200°C without melting .

This compound’s versatility in stereospecific reactions makes it valuable for synthesizing bioactive molecules, particularly in oncology and CNS drug development. Future research directions include optimizing catalytic systems for greener syntheses and expanding its utility in multicomponent reactions.

Scientific Research Applications

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Ring Size and Substituent Positioning :

- The target compound’s piperidine ring (6-membered) contrasts with the pyrrolidine (5-membered) in the benzyl-substituted analog . This difference affects conformational flexibility and binding affinity in biological targets.

- The methyl and carboxylic acid groups in the target compound confer distinct steric and electronic properties compared to the difluoro and ester groups in methyl 3,3-difluoropiperidine-4-carboxylate .

Stereochemical Considerations: The target compound’s (3R,4R) configuration is critical for its interaction with chiral receptors, contrasting with the rel-3-fluoro-4-piperidinol analog, which lacks defined stereochemistry at certain positions .

Synthetic Challenges :

- The target compound’s synthesis achieves moderate yields (68–82%) but requires meticulous purification due to cis:trans isomerism . In contrast, analogs like the Boc-protected phenylpiperidine derivative may bypass isomerism but involve additional protection/deprotection steps .

Functional Applications: The carboxylic acid group in the target compound enables direct conjugation with amines, making it a versatile intermediate in peptide-like drug candidates . The benzyl-pyrrolidine analog is noted for enzyme inhibition, likely due to its aromatic substituent mimicking transition-state analogs in glycosidase inhibition .

Purity and Stability

- The target compound’s crude purity (~70%) is lower than analogs like (±)-(3R,4S)-4-(1,3-benzodioxol-5-yl)pyrrolidine derivatives (>99% purity) , highlighting challenges in isolating stereoisomers.

- Storage conditions for the target compound (2–8°C under inert atmosphere ) are stricter than those for methyl 3,3-difluoropiperidine-4-carboxylate, likely due to its hygroscopic or reactive carboxylic acid group .

Biological Activity

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of the Compound

- Chemical Structure : this compound is a derivative of piperidine, characterized by its methyl and carboxylic acid functional groups. Its chiral nature allows for distinct biological interactions compared to non-chiral counterparts.

- CAS Number : 2227717-95-3

- Molecular Formula : C₇H₁₄ClN₁O₂

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as:

- Ligand : Investigated for its potential as a ligand in biochemical assays, influencing receptor activation and signaling pathways.

- Agonist/Antagonist : Depending on the context, it may act as an agonist or antagonist at various receptors, which can modulate cellular responses such as proliferation and apoptosis .

1. Pharmacological Properties

Research has indicated that this compound could serve as an intermediate in drug synthesis, particularly in developing pharmaceuticals targeting neurological disorders. Its structural properties make it suitable for modifications that enhance bioactivity.

2. Cancer Research

A study highlighted the potential anticancer activity of piperidine derivatives similar to this compound. These compounds have shown improved cytotoxicity against specific cancer cell lines by inducing apoptosis more effectively than standard treatments like bleomycin .

3. Neuropharmacology

The compound has been explored for its effects on neurotransmitter systems, particularly in the context of cognitive function and schizophrenia treatment. Its ability to modulate receptors involved in these pathways suggests potential therapeutic applications .

Case Studies

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of piperidine derivatives. For instance:

- A study on related piperidine compounds indicated that modifications at specific positions could significantly alter their binding affinity and biological efficacy .

- The unique chiral configuration of this compound contributes to its distinct pharmacological profile compared to other piperidine derivatives .

Q & A

Q. How does the hydrochloride salt form influence solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.